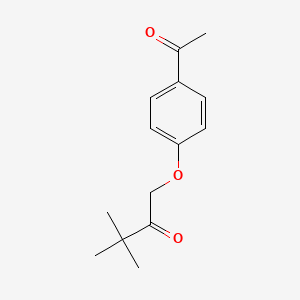
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone, also known as APDB, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine (DOB) and is structurally similar to other psychoactive substances such as MDMA and MDA. APDB has gained attention in the scientific community due to its potential use in research as a tool to study the effects of serotonin and dopamine on the brain.
作用機序
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone acts as a partial agonist at both serotonin and dopamine receptors. It increases the release of serotonin and dopamine in the brain, leading to an increase in their concentrations. This results in a range of effects, including increased mood, arousal, and sociability. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone also has a mild stimulant effect, which can lead to increased energy and focus.
Biochemical and Physiological Effects
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. It also increases the release of certain hormones such as cortisol and prolactin. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been shown to have neuroprotective effects, which may be due to its ability to increase the release of certain growth factors in the brain.
実験室実験の利点と制限
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high affinity for serotonin and dopamine receptors. This makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, there are also limitations to its use. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a low therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small.
将来の方向性
There are several future directions for research on 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone. One area of interest is its potential use as a therapeutic agent for neurological disorders such as depression and anxiety. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential as a treatment for these disorders. Another area of interest is its potential use as a tool to study the effects of serotonin and dopamine on the brain. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been used in several studies to investigate the role of these neurotransmitters in various neurological disorders, and further research is needed to fully understand their effects. Finally, there is interest in developing new derivatives of 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone that may have improved therapeutic properties or a longer half-life.
合成法
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone can be synthesized using various methods. One of the most common methods involves the reaction of 4-acetylphenol with 3,3-dimethylbutanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified using column chromatography or recrystallization.
科学的研究の応用
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been used in various scientific research studies to investigate its effects on the brain. It has been shown to have a high affinity for serotonin and dopamine receptors, which are both involved in the regulation of mood, behavior, and cognition. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been used as a tool to study the effects of these neurotransmitters on the brain and their role in various neurological disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-(4-acetylphenoxy)-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10(15)11-5-7-12(8-6-11)17-9-13(16)14(2,3)4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTDBECKNGNHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563793.png)
![3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B7563800.png)
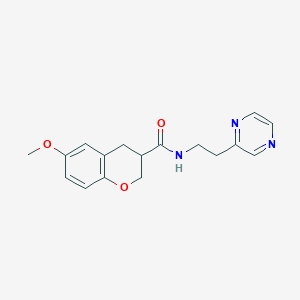
![6,8-Dichloro-3-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one](/img/structure/B7563811.png)
![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide](/img/structure/B7563825.png)
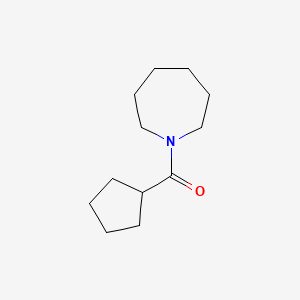
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B7563853.png)
![2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(1-cyanopropan-2-yl)-N-methylacetamide](/img/structure/B7563856.png)
![1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)
![N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide](/img/structure/B7563875.png)
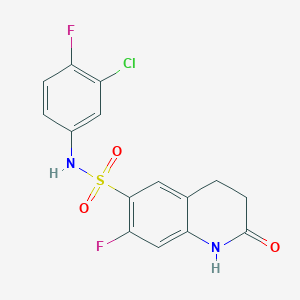
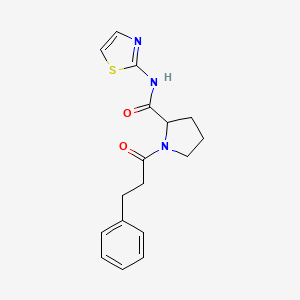
![[4-(Diethylamino)piperidin-1-yl]-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7563890.png)